molecular formula C6H6N6O3 B14697430 1,3,5-Triazine-2,4,6-tricarboxamide CAS No. 23297-24-7

1,3,5-Triazine-2,4,6-tricarboxamide

Katalognummer: B14697430
CAS-Nummer: 23297-24-7
Molekulargewicht: 210.15 g/mol
InChI-Schlüssel: PRDSMYUJZRWZLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,5-Triazine-2,4,6-tricarboxamide is an organic compound that has garnered significant attention due to its unique properties and potential applications. This compound is characterized by a triazine ring substituted with three carboxamide groups at the 2, 4, and 6 positions. It is known for its luminescent properties, particularly aggregation-induced emission, which makes it valuable in various fields such as optoelectronics and sensing .

Vorbereitungsmethoden

The synthesis of 1,3,5-triazine-2,4,6-tricarboxamide typically involves the reaction of cyanuric chloride with amines under controlled conditions. One common method includes the use of a solvent like dimethylformamide (DMF) and a base such as triethylamine to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete substitution of the chlorine atoms with amine groups .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .

Analyse Chemischer Reaktionen

1,3,5-Triazine-2,4,6-tricarboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases like sodium hydroxide or potassium carbonate, and solvents such as DMF or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted triazine derivatives .

Wissenschaftliche Forschungsanwendungen

1,3,5-Triazine-2,4,6-tricarboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 1,3,5-triazine-2,4,6-tricarboxamide exerts its effects is primarily through its ability to form stable complexes with metal ions and other molecules. This interaction can influence various molecular pathways, including those involved in luminescence and biological activity. The compound’s structure allows it to participate in π-π stacking interactions, which can enhance its stability and functionality in different applications .

Vergleich Mit ähnlichen Verbindungen

1,3,5-Triazine-2,4,6-tricarboxamide can be compared to other triazine derivatives, such as:

    2,4,6-Tris(trinitromethyl)-1,3,5-triazine: Known for its explosive properties and use in propellants.

    2,4,6-Tri(2-pyridyl)-1,3,5-triazine: Used in the spectrophotometric determination of iron.

    1,3,5-Triazine-2,4,6-tribenzaldehyde: Utilized in the synthesis of responsive hydrogels.

What sets this compound apart is its unique combination of luminescent properties and stability, making it particularly valuable in optoelectronic applications and as a supramolecular motif for the development of advanced materials .

Eigenschaften

CAS-Nummer

23297-24-7

Molekularformel

C6H6N6O3

Molekulargewicht

210.15 g/mol

IUPAC-Name

1,3,5-triazine-2,4,6-tricarboxamide

InChI

InChI=1S/C6H6N6O3/c7-1(13)4-10-5(2(8)14)12-6(11-4)3(9)15/h(H2,7,13)(H2,8,14)(H2,9,15)

InChI-Schlüssel

PRDSMYUJZRWZLE-UHFFFAOYSA-N

Kanonische SMILES

C1(=NC(=NC(=N1)C(=O)N)C(=O)N)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.